Imidacrine
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Overview
Description
Imidacrine, also known as imidazoloacridine, is a small molecule drug that has been explored for its potential therapeutic applications, particularly in the treatment of various cancers. It functions as an inhibitor of tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These targets are crucial in the regulation of cell growth and division, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidacrine typically involves the construction of the imidazole ring, which is a key structural component. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solventless microwave-assisted synthesis, which enhances efficiency and reduces waste .
Chemical Reactions Analysis
Types of Reactions: Imidacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring, altering its properties.
Substitution: Substitution reactions, particularly on the imidazole ring, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further explored for their pharmacological properties .
Scientific Research Applications
Imidacrine has been extensively studied for its applications in various fields:
Chemistry: It serves as a scaffold for the synthesis of other biologically active molecules.
Biology: this compound’s ability to inhibit key enzymes makes it a valuable tool for studying cell cycle regulation and apoptosis.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Imidacrine exerts its effects by inhibiting tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These enzymes play critical roles in DNA replication and cell division. By inhibiting these targets, this compound disrupts the cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular pathways involved include the activation of transcription factor EB and the induction of lysosomal biogenesis .
Comparison with Similar Compounds
- Daunorubicin
- Doxorubicin
- Mitoxantrone
- Chloroquine
- Clomipramine
- Sunitinib
Comparison: Imidacrine is unique in its dual inhibition of both DNA topoisomerase I and II, as well as tyrosine-protein kinase receptor FLT3. This multi-target approach enhances its efficacy against cancer cells compared to other compounds that typically target a single enzyme . Additionally, this compound’s ability to induce lysosomal biogenesis and cell cycle arrest further distinguishes it from similar compounds .
Properties
Molecular Formula |
C20H26Cl2N4O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22N4O2.2ClH.H2O/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16;;;/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3;2*1H;1H2 |
InChI Key |
XJYNBZQTAZDMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O.O.Cl.Cl |
Synonyms |
5-(2-(diethylamino)ethylamino)--8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one 6H-imidazo(4,5,1-de)acridin-6-one, 5-((2-(diethylamino)ethyl)amino)-8-hydroxy C 1311 C-1311 C1311 imidazoacridone |
Origin of Product |
United States |
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